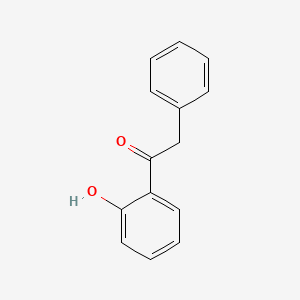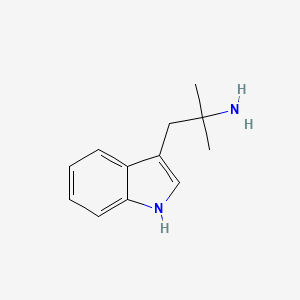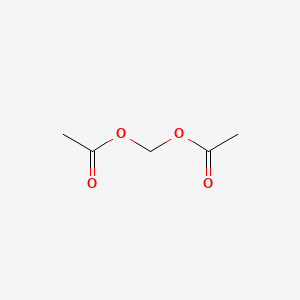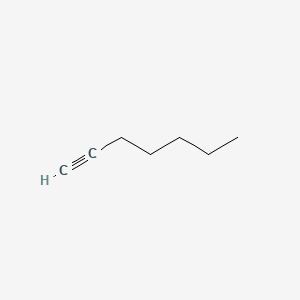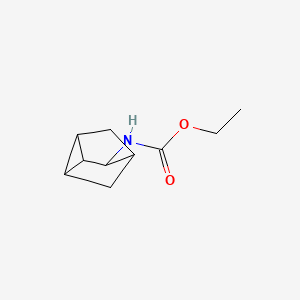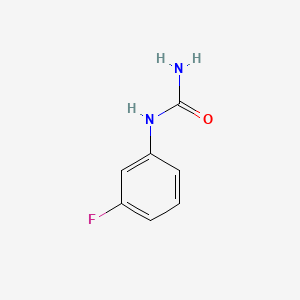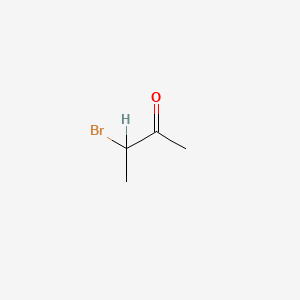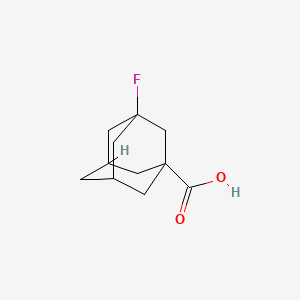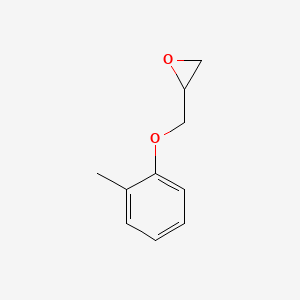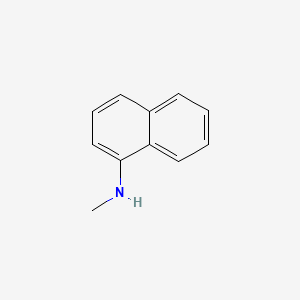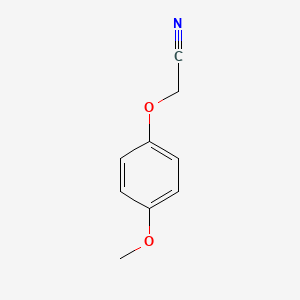
4-Methoxyphenoxyacetonitrile
概述
描述
4-Methoxyphenoxyacetonitrile is an organic compound with the molecular formula C9H9NO2. It is also known as 4-Methoxybenzyl cyanide. This compound is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to an acetonitrile group (-CH2CN). It is a versatile intermediate used in various chemical syntheses and has applications in different fields such as pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
4-Methoxyphenoxyacetonitrile can be synthesized through several methods. One common method involves the reaction of 4-methoxyphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the use of 4-methoxybenzyl chloride and sodium cyanide in the presence of a phase transfer catalyst. This reaction is carried out in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes as mentioned above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and efficiency.
化学反应分析
Types of Reactions
4-Methoxyphenoxyacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: 4-Methoxyphenylmethanamine.
Substitution: Various substituted phenoxyacetonitriles depending on the reagents used.
科学研究应用
4-Methoxyphenoxyacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Methoxyphenoxyacetonitrile depends on its specific application. In general, it acts as a precursor or intermediate in chemical reactions, facilitating the formation of desired products. The methoxy and nitrile groups play crucial roles in its reactivity and interaction with other molecules.
相似化合物的比较
4-Methoxyphenoxyacetonitrile can be compared with other similar compounds such as:
4-Methoxyphenylacetonitrile: Similar structure but lacks the phenoxy group.
4-Methoxybenzonitrile: Lacks the acetonitrile group.
4-Methoxybenzyl chloride: Contains a chloride group instead of the nitrile group.
The uniqueness of this compound lies in its combination of functional groups, which provides distinct reactivity and versatility in chemical syntheses.
属性
IUPAC Name |
2-(4-methoxyphenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNADCCRKYFVIEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342184 | |
| Record name | 4-Methoxyphenoxyacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22446-12-4 | |
| Record name | 4-Methoxyphenoxyacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

